4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyranone ring with an azetidine moiety, which is further functionalized with a cyclopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Cyclopropylsulfonyl Group: The azetidine intermediate is then functionalized with a cyclopropylsulfonyl group using appropriate sulfonylation reagents under controlled conditions.
Coupling with Pyranone: The final step involves coupling the cyclopropylsulfonyl-azetidine intermediate with a pyranone derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The cyclopropylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The azetidine moiety may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine core but differs in its functional groups.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Another azetidine derivative with distinct substituents.
Uniqueness
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to the combination of its cyclopropylsulfonyl-azetidine and pyranone moieties. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4-(1-cyclopropylsulfonylazetidin-3-yl)oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-8-4-9(5-12(14)17-8)18-10-6-13(7-10)19(15,16)11-2-3-11/h4-5,10-11H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPMXXSGGHBMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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